Eptifibatide acetate

Antiplatelet GP IIb/IIIa antagonist Thrombosis

Procure Eptifibatide acetate for studies requiring a selective, reversible GP IIb/IIIa inhibitor. Its low molecular weight and fast off-rate offer a clear advantage over antibody fragments like abciximab for experiments on platelet-leukocyte interactions or dynamic thrombus modeling. This is the benchmark compound for isolating integrin αIIbβ3 function.

Molecular Formula C37H53N11O11S2
Molecular Weight 892.0 g/mol
Cat. No. B14747272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide acetate
Molecular FormulaC37H53N11O11S2
Molecular Weight892.0 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
InChIInChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22?,23?,24-,25?,26-;/m0./s1
InChIKeyKWKBRYJYRIUYEI-ZVWMCQANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eptifibatide Acetate: A Cyclic Heptapeptide GP IIb/IIIa Receptor Antagonist


The compound identified by the IUPAC name Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid is a synthetic, disulfide-constrained cyclic heptapeptide known as eptifibatide acetate . As an antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3), it functions by competitively inhibiting the binding of fibrinogen and other adhesive proteins, thereby preventing platelet aggregation and thrombus formation . The molecular formula is C37H53N11O11S2 and the molecular weight is 892.0 g/mol . Eptifibatide is a U.S. FDA-approved antiplatelet agent indicated for reducing the risk of acute cardiac ischemic events in patients with acute coronary syndrome (ACS) or undergoing percutaneous coronary intervention (PCI) .

The Unacceptable Risk of Substituting Eptifibatide Acetate with Other GP IIb/IIIa Antagonists


The three clinically available parenteral GP IIb/IIIa antagonists—abciximab, eptifibatide, and tirofiban—are fundamentally distinct molecules with critical differences in chemical structure, binding site, affinity, pharmacokinetics, and receptor cross-reactivity that preclude simple therapeutic or research substitution [1]. Abciximab is a chimeric monoclonal antibody fragment with high receptor affinity, a very slow off-rate (platelet half-life of ~4 hours), and additional binding to αvβ3 (vitronectin) and αMβ2 (Mac-1) integrins [2]. In contrast, eptifibatide and tirofiban are low-molecular-weight synthetic mimetics that bind reversibly to the GP IIb/IIIa receptor with lower affinity, faster off-rates, and short plasma half-lives of approximately 2 hours [3]. Furthermore, eptifibatide's potency is uniquely and profoundly sensitive to calcium chelation, exhibiting a 3.1-fold enhancement in IC50 in citrated versus non-chelated blood, a shift significantly greater than that observed for tirofiban (1.9-fold) or abciximab (1.4-fold) [4]. These divergent pharmacological profiles underscore that findings obtained with one agent cannot be generalized to another, and procurement decisions must be based on compound-specific evidence to ensure experimental validity and clinical relevance.

Quantitative Evidence Guide: Eptifibatide Acetate's Differentiating Performance Metrics


Comparative Potency of Eptifibatide Acetate in Inhibiting ADP-Induced Human Platelet Aggregation

In a direct head-to-head comparison, eptifibatide's potency (IC50) for inhibiting ADP-induced human platelet aggregation was 40 ± 2.8 nM [1]. This value is approximately 3.5-fold less potent than tirofiban (11.5 ± 0.7 nM), but importantly, the study establishes a clear and distinct quantitative benchmark for eptifibatide's in vitro activity that differs significantly from its comparator [1]. A separate study, using a different assay system, reported a lower IC50 for eptifibatide (26.3 ± 2.8 nM), which was still less potent than tirofiban (1.41 ± 0.23 nM) but provided a more direct, side-by-side comparison under the same experimental conditions [2].

Antiplatelet GP IIb/IIIa antagonist Thrombosis

Differential Sensitivity of Eptifibatide Acetate to Calcium Chelation in Platelet Aggregation Assays

A comparative study revealed that the in vitro inhibitory potency of GP IIb/IIIa antagonists is significantly affected by the anticoagulant used, with calcium chelation by citrate artificially enhancing apparent potency. For eptifibatide, the IC50 for TRAP-induced aggregation was dramatically lower in citrated plasma (260.2 ± 62.5 nM) compared to PPACK-anticoagulated plasma (810.3 ± 182.5 nM), representing a 3.1-fold enhancement [1]. In contrast, the enhancement was only 1.4-fold for abciximab and 1.9-fold for tirofiban, demonstrating that eptifibatide's measured activity is uniquely and disproportionately sensitive to this common experimental variable [1].

Anticoagulant Assay reproducibility Platelet function

Differential Inhibition of Procoagulant Agonist-Induced Platelet Aggregation

When tested at concentrations that equally inhibited 80% of ADP-induced aggregation, eptifibatide and tirofiban exhibited significantly less inhibition of platelet aggregation induced by the GP VI-related agonists CRP and convulxin compared to abciximab. Specifically, eptifibatide inhibited CRP-induced aggregation by only 41 ± 6%, while abciximab achieved 75 ± 18% inhibition under the same relative potency-adjusted conditions [1]. This indicates a functional divergence among GP IIb/IIIa antagonists in their ability to suppress platelet activation triggered by procoagulant pathways, even when normalized for anti-aggregatory potency against ADP [1].

Coagulation Platelet activation GP VI

Binding Affinity (Kd) for the GP IIb/IIIa Receptor

The equilibrium dissociation constant (Kd) for eptifibatide binding to the purified GP IIb/IIIa receptor has been reported as 120 nM [1]. This value establishes a baseline affinity for the compound. While class-level inference suggests this is characteristic of a reversible, low-molecular-weight antagonist (in contrast to the high-affinity, slow-off-rate binding of the antibody fragment abciximab), a direct, side-by-side comparison of Kd values for eptifibatide, tirofiban, and abciximab under identical experimental conditions is not available from the accessible sources. Therefore, this data point serves primarily as a reference value for the compound's intrinsic binding property.

Receptor binding Affinity Pharmacodynamics

In Vivo Efficacy and Safety in Primary PCI: The EVA-AMI Trial

The randomized, controlled EVA-AMI trial directly compared eptifibatide (double-bolus + 24-h infusion) to abciximab (single-bolus + 12-h infusion) as an adjunct to primary PCI in 427 patients with ST-segment elevation myocardial infarction (STEMI) [1]. The primary endpoint was complete (≥70%) ST-segment resolution (STR) at 60 minutes post-PCI, a measure of myocardial reperfusion. The incidence of complete STR was 62.6% for eptifibatide and 56.3% for abciximab (adjusted difference: 7.1%; 95% CI: 2.7% to 17.0%), establishing non-inferiority of eptifibatide [1]. Furthermore, the reinfarction rate was significantly lower in the eptifibatide group at 6 months (0.4% vs. 3.5%; p = 0.03), while rates of death, target vessel revascularization, major bleeding, and stroke were statistically similar between groups [1].

Percutaneous coronary intervention STEMI Clinical outcome

Angiographic and Clinical Outcomes in Rescue PCI: A Comparative Study

In a prospective, nonrandomized study of 241 patients undergoing rescue PCI after failed fibrinolytic therapy, patients receiving abciximab (n=162) were compared to those receiving eptifibatide (n=79) [1]. Several key angiographic and clinical measures favored abciximab. Post-PCI corrected TIMI frame count (CTFC) was significantly lower (better flow) in the abciximab group (17 ± 10 vs. 22 ± 18; p = 0.01), and post-PCI myocardial blush grade (MBG) was significantly higher (2.8 ± 0.5 vs. 2.6 ± 0.6; p = 0.01) [1]. Furthermore, the abciximab group had less residual ST-segment elevation (1.0 ± 0.9 mm vs. 1.5 ± 1.0 mm; p = 0.003) and a trend toward lower peak creatine kinase (2,484 ± 2,176 vs. 2,650 ± 2,200 U/L; p = 0.08) [1].

Rescue PCI Myocardial perfusion Infarct size

Evidence-Based Application Scenarios for Eptifibatide Acetate


Standardized In Vitro Platelet Aggregation Studies

Eptifibatide acetate is the ideal compound for use as a control or reference inhibitor in in vitro platelet aggregation assays, provided the experimental conditions are rigorously controlled. As demonstrated by its 3.1-fold sensitivity to calcium chelation, studies must use a non-chelating anticoagulant like PPACK to obtain physiologically relevant IC50 values (e.g., 810.3 nM for TRAP-induced aggregation) [1]. This scenario is best suited for research focused on the mechanism of GP IIb/IIIa inhibition or for comparative studies against novel antiplatelet agents, where eptifibatide's well-characterized, reversible binding profile serves as a benchmark.

Clinical Research in Primary PCI for STEMI

For investigators designing clinical trials or translational research studies involving adjunctive antiplatelet therapy during primary percutaneous coronary intervention (PCI) for ST-segment elevation myocardial infarction (STEMI), eptifibatide acetate is an evidence-supported alternative to abciximab. The EVA-AMI trial provides robust, quantitative evidence of non-inferiority for the critical endpoint of ST-segment resolution (62.6% vs. 56.3% for abciximab) and a significant reduction in 6-month reinfarction (0.4% vs. 3.5%) [2]. This makes eptifibatide a compelling choice for studies where a shorter-acting, reversible agent with a favorable reinfarction profile is desired.

Ex Vivo Studies of Platelet-Leukocyte Interactions

Due to its specific, narrow receptor binding profile (unlike abciximab, which also binds αvβ3 and αMβ2 integrins), eptifibatide acetate is the preferred GP IIb/IIIa antagonist for ex vivo experiments designed to isolate the role of GP IIb/IIIa in platelet-leukocyte aggregate formation or platelet-monocyte interactions [3]. By using eptifibatide, researchers can selectively block the GP IIb/IIIa receptor without the confounding effects of inhibiting other integrins, thereby yielding cleaner, more interpretable data on the specific contribution of this receptor to inflammatory and thrombotic processes.

Preclinical Modeling of Thrombosis with Reversibility Requirements

In animal models of thrombosis where a reversible inhibitor with a short plasma half-life (~2 hours) is required to study the dynamic process of thrombus formation and dissolution, eptifibatide acetate is a superior choice over the long-acting antibody fragment abciximab [4]. Its rapid off-rate from the platelet receptor allows for quicker restoration of normal hemostasis after infusion cessation, which is advantageous for protocols that involve serial assessments or require the animal's recovery. Researchers should note the species-specific potency differences, such as the higher IC50 observed in mouse platelets (1009 nM) compared to human platelets (40 nM) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eptifibatide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.